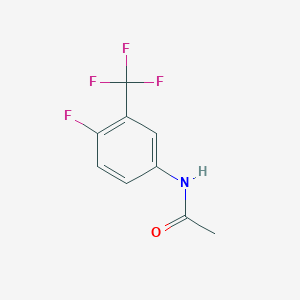

N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

説明

N-(4-Fluoro-3-(trifluoromethyl)phenyl)acetamide is a fluorinated acetamide derivative featuring a phenyl ring substituted with a fluorine atom at the para-position and a trifluoromethyl (-CF₃) group at the meta-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom influences electronic effects and bioavailability .

特性

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWIUGSDRGHTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438575 | |

| Record name | Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-38-2 | |

| Record name | Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-fluoro-3-(trifluoromethyl)aniline+acetic anhydride→N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide+acetic acid

Industrial Production Methods: In an industrial setting, the production of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form.

化学反応の分析

Types of Reactions: N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

科学的研究の応用

Chemistry: N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is used as a building block in organic synthesis. Its unique chemical properties make it valuable for creating complex molecules and studying reaction mechanisms.

Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-tech industries.

作用機序

The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structural Analogs

Halogen-Substituted Analogs

N-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide (CAS 348-90-3)

- Structural Differences : Chlorine replaces fluorine at the para-position.

- Impact : Chlorine’s higher lipophilicity (Cl vs. F) may increase membrane permeability but reduce metabolic stability.

- Applications : Used as a reference compound in agrochemical research due to its halogenated aromatic structure .

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide

Substituent Position and Functional Group Variations

2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 403-97-4)

- Structural Differences: Incorporates a phenoxy group and methyl substitution.

- Applications: Potential herbicide or pesticide due to structural similarity to known agrochemicals .

N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 14 in )

Fluorinated Probes for NMR Studies

BTFMA (2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide)

Physical Properties Comparison

| Compound Name | Melting Point (°C) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| N-(4-Fluoro-3-(trifluoromethyl)phenyl)acetamide* | Not reported | C₉H₇F₄NO | -F, -CF₃, acetamide |

| N-(4-Chloro-3-(trifluoromethyl)phenyl)acetamide | Not reported | C₉H₇ClF₃NO | -Cl, -CF₃, acetamide |

| 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | Not reported | C₁₆H₁₃ClF₃NO₂ | -Cl, -OCH₃, phenoxy, acetamide |

| BTFMA | Not reported | C₉H₇BrF₃NO | -Br, -CF₃, acetamide |

*Hypothetical data inferred from analogs.

生物活性

N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is a fluorinated compound that has garnered attention in biological research due to its unique chemical properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide features a fluorinated aromatic ring that enhances its lipophilicity and metabolic stability. The presence of both fluoro and trifluoromethyl groups contributes to its unique interactions with biological targets. These properties make it a valuable compound in drug design and synthesis.

The mechanism of action for N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific proteins and enzymes. The fluorinated groups can enhance binding affinity, modulating the activity of various biological targets. This compound serves as a model for understanding how fluorinated molecules interact with biological systems, which is crucial for the development of new pharmaceuticals.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide derivatives. For instance, derivatives containing thiazole moieties showed promising antibacterial activity against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .

Antitubercular Activity

Research has indicated that related phenylacetamide compounds exhibit significant antitubercular activity. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, highlighting the potential for developing new antitubercular agents .

Case Studies

- Antitubercular Screening : A study evaluated various N-phenylacetamide derivatives for their efficacy against M. tuberculosis. The most potent derivative demonstrated an MIC of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains, suggesting a strong lead for further optimization .

- Antibacterial Evaluation : Another study focused on the synthesis of N-phenylacetamide derivatives with thiazole groups, which showed effective antibacterial properties against multiple strains, emphasizing the importance of structural modifications in enhancing bioactivity .

Comparative Studies

The biological activity of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide can be compared to other halogenated phenylacetamides:

| Compound | Biological Activity | MIC (μg/mL) |

|---|---|---|

| N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide | Antitubercular | 4 - 64 |

| N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | Moderate Antitubercular | 16 - 32 |

| N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide | Lower Antibacterial | 32 - 64 |

This table illustrates how variations in halogen substitution can influence the biological activity of phenylacetamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。